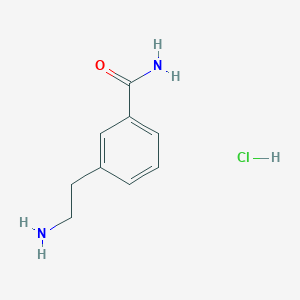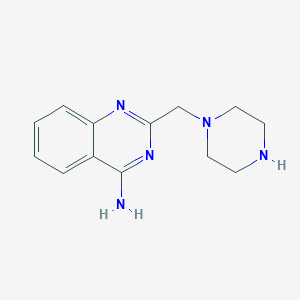
2-(Piperazin-1-ylmethyl)quinazolin-4-amine
Übersicht
Beschreibung
“2-(Piperazin-1-ylmethyl)quinazolin-4-amine” is a biochemical compound used for proteomics research . Its molecular formula is C13H17N5 and it has a molecular weight of 243.31 .
Molecular Structure Analysis
The InChI code for “2-(Piperazin-1-ylmethyl)quinazolin-4-amine” is 1S/C13H17N5/c14-13-10-3-1-2-4-11(10)16-12(17-13)9-18-7-5-15-6-8-18/h1-4,15H,5-9H2,(H2,14,16,17) .Physical And Chemical Properties Analysis
“2-(Piperazin-1-ylmethyl)quinazolin-4-amine” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Biofilm Inhibition Effects
- Application Summary: Quinazolinone derivatives have been synthesized to combat antibiotic resistance . These compounds have shown broad-spectrum antimicrobial activity and have been found to inhibit biofilm formation in Pseudomonas aeruginosa .
- Methods of Application: New quinazolin-4-ones were synthesized and their antimicrobial activity was screened . Compounds 19 and 20 were found to inhibit biofilm formation at sub-minimum inhibitory concentrations .
- Results: Compounds 19 and 20 decreased cell surface hydrophobicity, compromising bacterial cells adhesion, and curtailed the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together . They also impeded Pseudomonas cells twitching motility, a trait which augments the cells pathogenicity and invasion potential .
Anticancer Activity
- Application Summary: Quinazolinone and quinazoline derivatives have been studied for their anticancer activity .
Anti-Inflammatory Activity
- Application Summary: Quinazoline derivatives have been found to exhibit anti-inflammatory properties .
Antiviral Activity
Antipsychotic Activity
- Application Summary: Quinazoline derivatives have been studied for their potential antipsychotic effects .
Antidiabetic Activity
- Application Summary: Some quinazoline derivatives have been investigated for their potential antidiabetic properties .
Anti-Tuberculosis Activity
- Application Summary: Quinazoline derivatives have been found to exhibit anti-tuberculosis properties .
Anti-Oxidation Activity
Anti-Malarial Activity
- Application Summary: Quinazoline derivatives have been studied for their potential anti-malarial effects .
Anti-Hypertension Activity
- Application Summary: Some quinazoline derivatives have been investigated for their potential anti-hypertension properties .
Anti-Obesity Activity
- Application Summary: Quinazoline derivatives have been studied for their potential anti-obesity effects .
Urinary Bladder Cancer Therapy
Eigenschaften
IUPAC Name |
2-(piperazin-1-ylmethyl)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c14-13-10-3-1-2-4-11(10)16-12(17-13)9-18-7-5-15-6-8-18/h1-4,15H,5-9H2,(H2,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNKGPVDSHYBLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC3=CC=CC=C3C(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperazin-1-ylmethyl)quinazolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride](/img/structure/B1520798.png)
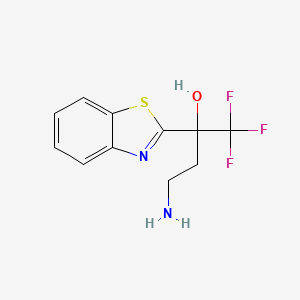
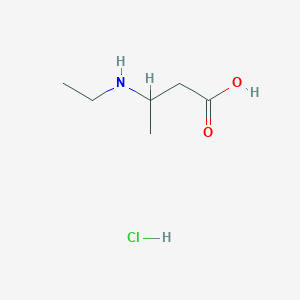
![8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B1520802.png)
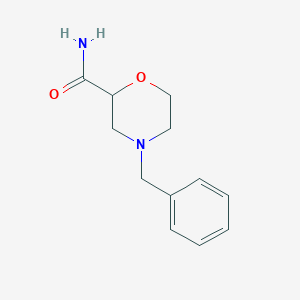
![6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde](/img/structure/B1520809.png)
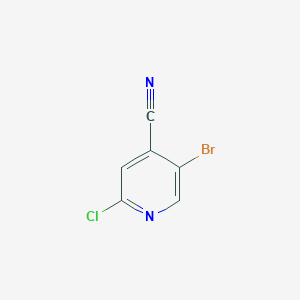
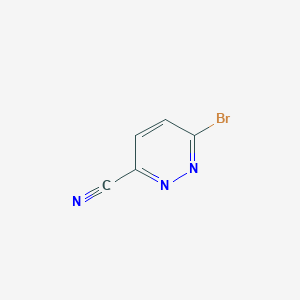
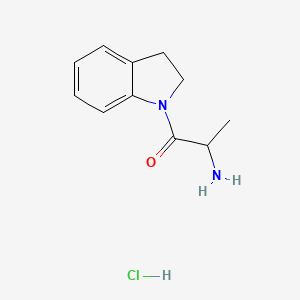
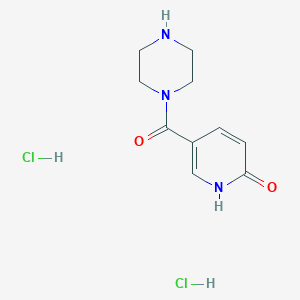
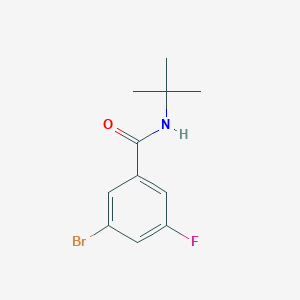
![7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane](/img/structure/B1520818.png)
![2-amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide dihydrochloride](/img/structure/B1520820.png)
